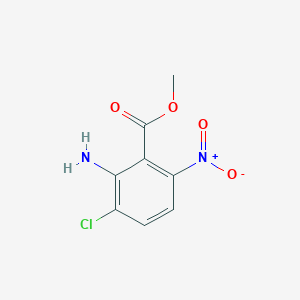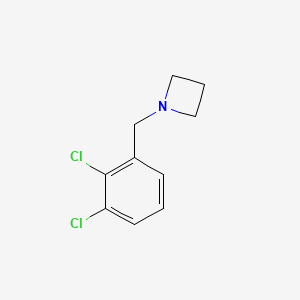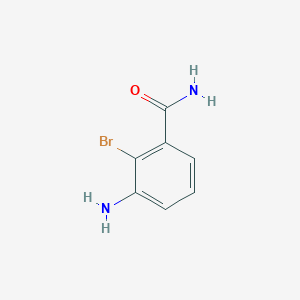![molecular formula C25H29IO8 B13666589 Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate is a complex organic compound featuring a bicyclo[1.1.1]pentane core. This structure is known for its high strain and unique reactivity, making it a valuable intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the iodo and methoxycarbonyl groups under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often relies on large-scale photochemical reactions and subsequent functional group transformations. The scalability of these reactions is crucial for producing sufficient quantities for research and application .
Chemical Reactions Analysis
Types of Reactions
Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Addition Reactions: The strained bicyclic structure can react with electrophiles and nucleophiles to form more stable products.
Common Reagents and Conditions
Common reagents include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies .
Biology and Medicine
In biology and medicine, derivatives of this compound are explored for their potential as bioactive molecules. The strained bicyclic structure can interact with biological targets in unique ways, offering opportunities for drug discovery .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability under various conditions make it suitable for diverse applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The strained bicyclic structure can undergo ring-opening reactions, releasing energy and forming new bonds with target molecules. This reactivity is harnessed in various applications, from catalysis to drug development .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A precursor in the synthesis of the target compound.
Bicyclo[1.1.0]butanes: Another class of strained bicyclic compounds with similar reactivity.
Uniqueness
The uniqueness of Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate lies in its combination of functional groups and the highly strained bicyclic core. This combination imparts unique reactivity and stability, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H29IO8 |
|---|---|
Molecular Weight |
584.4 g/mol |
IUPAC Name |
3-O-[(3-methoxycarbonylbicyclo[1.1.1]pentane-1-carbonyl)oxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H29IO8/c1-14-6-15(2)17(16(3)7-14)26(33-20(29)24-8-22(9-24,10-24)18(27)31-4)34-21(30)25-11-23(12-25,13-25)19(28)32-5/h6-7H,8-13H2,1-5H3 |
InChI Key |
DEXMYMBQHIEEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)I(OC(=O)C23CC(C2)(C3)C(=O)OC)OC(=O)C45CC(C4)(C5)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


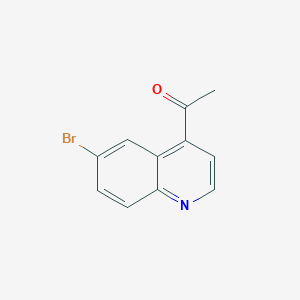
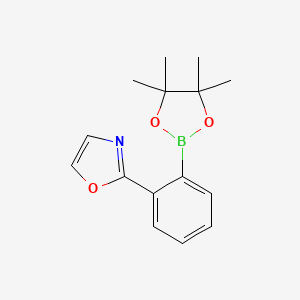
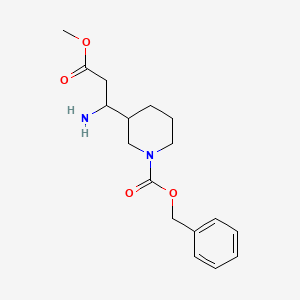
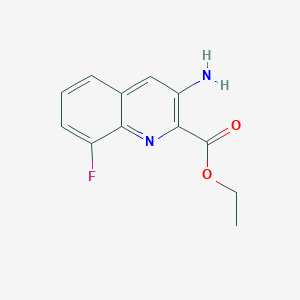
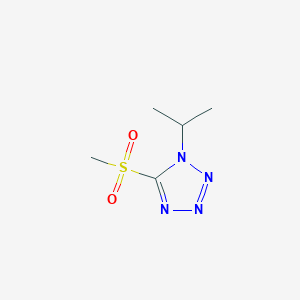
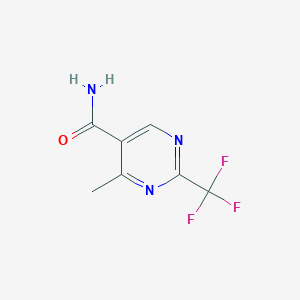
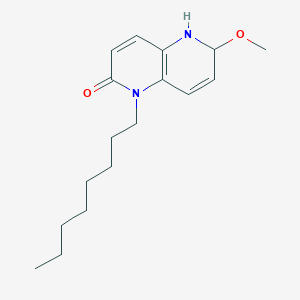
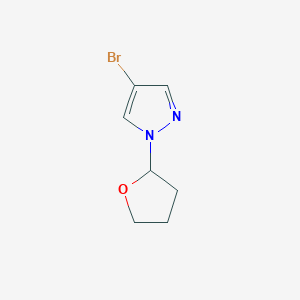
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)

